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Compound of Interest

Compound Name: Salicylamide O-acetic acid

Cat. No.: B1209234

For Researchers, Scientists, and Drug Development Professionals
Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a
derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.[1] Its
chemical structure, combining a salicylamide core with an acetic acid moiety, suggests
potential for interesting pharmacological activities and makes it a candidate for theoretical
investigation to understand its structure-activity relationships, electronic properties, and
potential biological targets.

While dedicated theoretical and computational studies specifically on Salicylamide O-acetic
acid are not extensively available in the public domain, this guide outlines the established
computational methodologies and expected theoretical insights based on studies of closely
related salicylamide derivatives and other phenoxyacetic acid compounds.[2][3][4][5][6] This
document serves as a roadmap for researchers aiming to conduct theoretical investigations on
this molecule.

Molecular and Physicochemical Properties

A summary of the known and computationally predicted properties of Salicylamide O-acetic
acid is presented below. These properties are crucial for understanding its behavior in
biological systems and for parameterizing computational models.
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Property Value Source

2-(2-carbamoylphenoxy)acetic

IUPAC Name acid PubChem|[7]
CAS Number 25395-22-6 DrugFuture[1]
Molecular Formula CoHoNO4 PubChem[7]
Molecular Weight 195.17 g/mol PubChem[7]
Melting Point 221 °C DrugFuture[1]
Topological Polar Surface Area

(TPSA) 89.62 A2 ChemScene[8]
LogP 0.2489 ChemScene|8]
Hydrogen Bond Donors 2 ChemScene[8]
Hydrogen Bond Acceptors 3 ChemScenel8]
Rotatable Bonds 4 ChemScene|8]

Theoretical Investigation Workflow

A typical computational chemistry workflow for the theoretical study of a small molecule like
Salicylamide O-acetic acid involves several key steps, from initial structure preparation to the
analysis of its electronic properties.
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Computational Chemistry Workflow for Salicylamide O-Acetic Acid.
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Experimental and Computational Protocols

The following protocols are based on methodologies reported for similar molecules and
represent a robust approach for the theoretical characterization of Salicylamide O-acetic acid.
[21[4]19][10]

1. Geometry Optimization and Frequency Calculations
o Software: Gaussian 09 or a similar quantum chemistry software package.
o Methodology:

o The initial 3D structure of Salicylamide O-acetic acid is built using molecular modeling
software (e.g., GaussView, Avogadro).

o The geometry is optimized using Density Functional Theory (DFT) with the B3LYP
functional and the 6-31G* basis set.[2] This level of theory provides a good balance
between accuracy and computational cost for organic molecules.

o Frequency calculations are performed at the same level of theory to confirm that the
optimized structure corresponds to a true energy minimum (i.e., no imaginary
frequencies).

o Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and
Gibbs free energy are also obtained from the frequency calculations.

2. Electronic Structure Analysis
o Software: Gaussian 09, ORCA, or similar.
o Methodology:

o Based on the optimized geometry, a single-point energy calculation is performed, often
with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.

o The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a
key indicator of chemical reactivity and stability.[9]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18547684/
https://www.mdpi.com/2073-8994/16/2/138
https://cpb.iphy.ac.cn/EN/article/downloadArticleFile.do?attachType=PDF&id=114520
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225354/
https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18547684/
https://cpb.iphy.ac.cn/EN/article/downloadArticleFile.do?attachType=PDF&id=114520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron
density surface to identify electrophilic and nucleophilic sites.

3. Molecular Docking (Hypothetical)
o Software: AutoDock, Glide, or similar docking software.
o Methodology:

o A potential protein target is selected based on the known pharmacology of salicylamides,
such as Cyclooxygenase-2 (COX-2) or STAT3.[11][12][13]

o The 3D structure of the protein is obtained from the Protein Data Bank (PDB).
o The optimized structure of Salicylamide O-acetic acid is prepared as the ligand.

o Molecular docking simulations are performed to predict the binding mode and affinity of
the ligand within the protein's active site.

o The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic
interactions) that contribute to binding.

Predicted Quantitative Theoretical Data

The following table presents a hypothetical set of quantitative data that would be expected from
a DFT study of Salicylamide O-acetic acid, based on values reported for similar compounds.
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Parameter Hypothetical Value Significance

The total electronic energy of
Total Energy -683.123 Hartrees the molecule at its optimized

geometry.

Indicates the overall polarity of

Dipole Moment 3.45 Debye
the molecule.
Energy of the highest occupied
HOMO Energy -6.78 eV molecular orbital; relates to
electron-donating ability.
Energy of the lowest
unoccupied molecular orbital;
LUMO Energy -1.23 eV

relates to electron-accepting

ability.

An indicator of chemical
HOMO-LUMO Gap 5.55 eV stability; a larger gap suggests
higher stability.[9]

) Provides information on the
Bond Length (C=0, amide) 1.24 A
bond order and strength.

Key parameter for
Bond Length (O-H, acid) 0.97 A understanding hydrogen

bonding potential.

) Describes the conformation of
Dihedral Angle (C-O-C-C) 175° )
the ether linkage.

Potential Biological Signhaling Pathway Involvement

Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of
action for Salicylamide O-acetic acid could be the inhibition of the COX-2 pathway, which is
involved in the synthesis of prostaglandins that mediate inflammation and pain.[11]
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Hypothetical Inhibition of the COX-2 Pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical study of
Salicylamide O-acetic acid. Although direct computational studies on this specific molecule
are lacking, the methodologies and expected outcomes presented here, based on research on
analogous compounds, offer a solid foundation for future investigations. Such studies would be
invaluable for elucidating its electronic structure, conformational preferences, and potential
interactions with biological targets, thereby supporting rational drug design and development
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efforts. Further research, combining these theoretical approaches with experimental validation,
is warranted to fully characterize the properties and therapeutic potential of Salicylamide O-
acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Salicylamide O-Acetic Acid [drugfuture.com]

2. QSAR analysis of salicylamide isosteres with the use of quantum chemical molecular
descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

o 3.researchgate.net [researchgate.net]
¢ 4. mdpi.com [mdpi.com]
¢ 5. mdpi.com [mdpi.com]

¢ 6. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks
and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry
[eurjchem.com]

e 7. Salicylamide O-acetic acid | C9HI9NO4 | CID 93086 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 8. chemscene.com [chemscene.com]
e 9. cpb.iphy.ac.cn [cpb.iphy.ac.cn]

e 10. Accuracy and feasibility analysis of computational chemistry in drug spectral simulation—
a case study of acetylsalicylic acid - PMC [pmc.ncbi.nim.nih.gov]

e 11. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives
as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry,
Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives
with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nim.nih.gov]

e 13. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives
with various amino acid linkers as potent anticancer agents - PubMed

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://www.benchchem.com/product/b1209234?utm_src=pdf-body
https://www.benchchem.com/product/b1209234?utm_src=pdf-custom-synthesis
https://www.drugfuture.com/chemdata/salicylamide-o-acetic-acid.html
https://pubmed.ncbi.nlm.nih.gov/18547684/
https://pubmed.ncbi.nlm.nih.gov/18547684/
https://www.researchgate.net/publication/377673337_Conformational_and_Chiroptical_Properties_of_Salicylamide-Based_Peptidomimetics
https://www.mdpi.com/2073-8994/16/2/138
https://www.mdpi.com/1420-3049/29/6/1309
https://www.eurjchem.com/index.php/eurjchem/article/view/2099
https://www.eurjchem.com/index.php/eurjchem/article/view/2099
https://www.eurjchem.com/index.php/eurjchem/article/view/2099
https://pubchem.ncbi.nlm.nih.gov/compound/Salicylamide-O-acetic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Salicylamide-O-acetic-acid
https://www.chemscene.com/25395-22-6.html?productObj=CS-0149973
https://cpb.iphy.ac.cn/EN/article/downloadArticleFile.do?attachType=PDF&id=114520
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12225354/
https://pubmed.ncbi.nlm.nih.gov/38542945/
https://pubmed.ncbi.nlm.nih.gov/38542945/
https://pubmed.ncbi.nlm.nih.gov/38542945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9040195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9040195/
https://pubmed.ncbi.nlm.nih.gov/35334447/
https://pubmed.ncbi.nlm.nih.gov/35334447/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Theoretical Study of
Salicylamide O-Acetic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209234+#theoretical-studies-on-salicylamide-o-
acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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